molecular formula C13H20ClN B2624929 4-Methyl-4-(p-tolyl)piperidine hydrochloride CAS No. 2225144-04-5

4-Methyl-4-(p-tolyl)piperidine hydrochloride

Cat. No.: B2624929
CAS No.: 2225144-04-5
M. Wt: 225.76
InChI Key: YGJJVHBIICQVEG-UHFFFAOYSA-N
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Description

4-Methyl-4-(p-tolyl)piperidine hydrochloride (CAS 2225144-04-5) is a piperidine-based chemical building block with the molecular formula C13H20ClN and a molecular weight of 225.76 . As a substituted piperidine, it serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research for the construction of more complex molecules. Piperidine rings are privileged scaffolds in pharmaceuticals, and derivatives similar to this compound are investigated for various biological activities. For instance, studies on complex piperidine molecules have shown cytotoxic effects on A549 lung cancer cells, suggesting the scaffold's relevance in anticancer research . Furthermore, related p-tolylpiperidin-4-one derivatives have been synthesized and studied for their potential as anti-Parkinson agents, demonstrating the interest in this structural class for central nervous system disorders . The mechanism of action for piperidine derivatives can vary widely but often involves modulation of ion channels or neurotransmitter systems; for example, the piperidine alkaloid piperine exhibits anticonvulsant activity through sodium channel antagonism . This product is provided for research purposes as a foundational material for library synthesis, method development, and investigating structure-activity relationships. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-4-(4-methylphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13;/h3-6,14H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJJVHBIICQVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-04-5
Record name 4-methyl-4-(4-methylphenyl)piperidine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(p-tolyl)piperidine hydrochloride typically involves the reaction of p-tolylmagnesium bromide with 4-methylpiperidine. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(p-tolyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

4-Methyl-4-(p-tolyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(p-tolyl)piperidine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Table 1: Key Properties of Piperidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Notable Features
4-Methyl-4-(p-tolyl)piperidine HCl* 4-methyl, 4-p-tolyl C₁₃H₁₈ClN† 223.74 (calc.) Hypothetical structure; para-methylphenyl group may enhance lipophilicity.
4-(Diphenylmethoxy)piperidine HCl 4-diphenylmethoxy C₁₈H₂₁NO·HCl 303.83 High molecular weight; limited solubility/toxicity data .
4-(Methoxymethyl)piperidine HCl 4-methoxymethyl C₇H₁₆ClNO 165.66 Compact structure; commercial availability .
4-(4-Methylbenzoyl)piperidine HCl 4-(4-methylbenzoyl) C₁₃H₁₈ClNO 239.74 Ketone functionality may influence reactivity and binding affinity .
4-(3-Methoxyphenyl)piperidine HCl 4-(3-methoxyphenyl) C₁₂H₁₈ClNO 227.73 Methoxy group at meta position alters electronic properties vs. para-substituents .
E2020 (Acetylcholinesterase Inhibitor) 1-benzyl, indanone-dimethoxy C₂₄H₂₈N₂O₄·HCl 452.95 Complex substituents enhance enzyme inhibition; IC₅₀ = 5.7 nM .

*Hypothetical data inferred from structural analogs; †Calculated based on substituent addition to piperidine (C₅H₁₁N + CH₃ + C₇H₇ + HCl).

Key Observations:

  • Steric Effects: Bulky substituents (e.g., diphenylmethoxy in C₁₈H₂₁NO·HCl) reduce solubility but may enhance receptor binding specificity .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in 4-(3-methoxyphenyl)piperidine HCl) modulate piperidine’s basicity and interaction with biological targets .

Pharmacological and Functional Comparisons

  • Enzyme Inhibition: E2020 demonstrates potent acetylcholinesterase inhibition (IC₅₀ = 5.7 nM) due to its indanone-dimethoxy moiety, a feature absent in simpler aryl-substituted piperidines .
  • Local Anesthetics : Hexylcaine HCl (a piperidine derivative with a benzoate ester) highlights how ester functionalities and cyclohexyl groups influence anesthetic duration and potency .

Biological Activity

4-Methyl-4-(p-tolyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C12H18ClN
Molecular Weight : 205.74 g/mol
IUPAC Name : this compound
CAS Number : 85102-38-1

The compound features a piperidine ring substituted with a methyl group and a para-tolyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a ligand for dopamine and serotonin receptors , which are pivotal in modulating mood, cognition, and motor control. Additionally, its structural similarity to other piperidine derivatives suggests potential antiviral and antimicrobial properties , as seen in related compounds.

Antiviral Activity

Recent studies have indicated that piperidine derivatives exhibit promising antiviral activity against various viruses, including coronaviruses. For instance, research on related compounds has shown significant efficacy against SARS-CoV-2 by inhibiting viral replication in cell cultures. The mechanism involves interference with viral proteases or polymerases, similar to established antiviral agents like remdesivir .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard antimicrobial susceptibility tests, revealing moderate to high inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli.

Research Findings

Several case studies have highlighted the biological activities of this compound:

  • Antiviral Studies :
    • A study evaluated the effectiveness of various piperidine derivatives against human coronaviruses, demonstrating that modifications at the piperidine nitrogen significantly influenced antiviral potency. Compounds similar to 4-Methyl-4-(p-tolyl)piperidine showed reductions in viral load comparable to established antiviral treatments .
  • Antimicrobial Studies :
    • Research conducted on synthesized analogs indicated that compounds with structural similarities exhibited zones of inhibition ranging from 10 mm to 29 mm against multiple bacterial strains, with minimum inhibitory concentration (MIC) values between 6 µg/mL and 25 µg/mL .

Table 1: Biological Activity Summary of this compound

Activity Type Tested Pathogens/Targets Efficacy (IC50/MIC) Reference
AntiviralSARS-CoV-2EC50: ~3.9 µM
AntimicrobialStaphylococcus aureusMIC: 12 µg/mL
Escherichia coliMIC: 10 µg/mL

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